Beta-Amyloid (1-34) is a peptide fragment derived from the amyloid precursor protein, specifically representing the first 34 amino acids of the beta-amyloid peptide. This compound is of significant interest in neurodegenerative disease research, particularly Alzheimer's disease, where beta-amyloid peptides play a critical role in the formation of amyloid plaques that are characteristic of the disease. The mouse and rat versions of this peptide differ from the human variant by three amino acid residues, which can influence their biological activity and interactions with other proteins.
Beta-Amyloid (1-34) is classified as a neuropeptide and is primarily studied in the context of Alzheimer's disease. It is synthesized in various biological systems, including rodent models that are used to study amyloid pathology. The specific sequence for mouse and rat beta-amyloid (1-34) is:
This peptide is often used in research to understand amyloid processing and its implications in neurodegenerative diseases.
Beta-Amyloid (1-34) can be synthesized using various methods, including solid-phase peptide synthesis and recombinant DNA technology. The solid-phase synthesis involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Once the desired sequence is achieved, the peptide is cleaved from the support and deprotected to yield the final product.
The synthesis typically requires:
The molecular structure of Beta-Amyloid (1-34) can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry. The structural conformation plays a crucial role in its biological activity and interactions with other proteins.
The molecular weight of Beta-Amyloid (1-34) is approximately 3691.1 g/mol. Its unique sequence allows for specific interactions with enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is critical for understanding its role in amyloidogenic processes.
Beta-Amyloid (1-34) participates in several biochemical reactions, particularly involving proteolytic cleavage by secretases. The cleavage of amyloid precursor protein by BACE1 leads to the formation of various beta-amyloid peptides, including those that aggregate to form plaques.
The reaction mechanisms often involve:
The mechanism through which Beta-Amyloid (1-34) exerts its effects involves its interaction with cellular receptors and enzymes that regulate amyloid processing. It acts as a substrate for BACE1, influencing the production of longer beta-amyloid species that are implicated in plaque formation.
Research indicates that alterations in beta-amyloid levels can significantly affect neuronal health and function, contributing to neurodegeneration observed in Alzheimer's disease .
Beta-Amyloid (1-34) is typically presented as a lyophilized powder, which should be stored at temperatures below −20°C to maintain stability. It exhibits solubility in aqueous solutions, which is essential for experimental applications.
The peptide's stability can be influenced by factors such as pH, temperature, and ionic strength of the solution. Understanding these properties is crucial for designing experiments that accurately reflect physiological conditions.
Beta-Amyloid (1-34) has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3